molecular formula C10H17N3 B15057270 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine

Cat. No.: B15057270
M. Wt: 179.26 g/mol
InChI Key: UOBMSXPVIXOYRU-UHFFFAOYSA-N
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Description

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine , with the molecular formula C11H19N3, is a pyrazole-based chemical compound intended for research and development applications. As a derivative of the 1H-pyrazol-4-amine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. Pyrazole amines are versatile building blocks used in the synthesis of more complex molecules and are known to exhibit a wide range of biological activities, making them valuable for developing new therapeutic agents . The structure features a cyclobutylmethyl group substituted at the 1-position of the pyrazole ring, a modification that can influence the molecule's lipophilicity, conformational flexibility, and interaction with biological targets. Researchers utilize such specialized pyrazole derivatives in various studies, including the synthesis of novel Schiff base compounds for antimicrobial evaluation , and as key intermediates in exploring structure-activity relationships (SAR). The presence of the primary amine group at the 4-position provides a reactive handle for further functionalization through conjugation or amide bond formation. Applications & Research Value: This compound serves primarily as a chemical synthesis intermediate . Its core value lies in its potential to be incorporated into larger, more complex molecules for screening against biological targets. Pyrazole-containing compounds have been extensively researched for their diverse pharmacological properties, including antimicrobial , anti-inflammatory, and anticancer activities. The specific substitution pattern on this pyrazole core makes it a candidate for creating targeted chemical libraries. Handling and Storage: Store in a cool, dry place, under an inert atmosphere if recommended. For laboratory use only. Notice to Researchers: This product is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(3-ethylcyclobutyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-2-8-3-9(4-8)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3

InChI Key

UOBMSXPVIXOYRU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene.

    Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a strong base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Cyclobutyl and Pyrazole Rings: The final step involves coupling the cyclobutyl ring with the pyrazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents and catalysts used in these processes include strong bases, alkyl halides, and transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features/Effects CAS Number Purity Source
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine C₉H₁₅N₃ 165.24 3-Ethylcyclobutylmethyl Moderate lipophilicity, steric bulk; potential for metabolic stability. Not explicitly provided - -
1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine C₉H₁₅N₃ 165.24 3-Methylcyclobutylmethyl Reduced steric bulk compared to ethyl variant; may enhance solubility. 1707364-77-9 -
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 Ethyl + Trifluoromethyl Strong electron-withdrawing effects (CF₃); increased electronegativity and acidity. 188689-64-7 95%
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 224.65 Chloropyridinylmethyl Aromatic heterocycle (pyridine) introduces π-π stacking potential; chlorine enhances reactivity. 1708400-87-6 -
1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉BrFN₃ 285.10 Bromo-fluorophenylmethyl Halogenated aromatic group; increased molecular weight and lipophilicity. - -
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₂H₁₆ClN₃O₂ 293.73 Dimethoxyphenylmethyl Electron-donating methoxy groups; improved solubility via hydrogen bonding. 1803600-64-7 -

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The ethylcyclobutyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Steric Effects : The cyclobutyl ring imposes conformational constraints, which may improve target binding selectivity. The methyl-substituted cyclobutyl analogue () offers reduced steric hindrance, possibly favoring interactions with shallow binding pockets .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the acidity of the pyrazole NH group, altering reactivity in synthetic modifications or hydrogen-bonding interactions in biological systems .

Biological Activity

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a pyrazole ring substituted with an ethylcyclobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4C_{10}H_{16}N_4. Its structure features a five-membered heterocyclic ring containing two nitrogen atoms, which is a hallmark of pyrazole compounds. The presence of the amino group and the unique ethylcyclobutyl substitution contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H16N4C_{10}H_{16}N_4
Molecular Weight196.26 g/mol
IUPAC NameThis compound
StructureStructure

Antiproliferative Activity

Research indicates that compounds in the pyrazole class exhibit significant antiproliferative effects, making them candidates for cancer therapy. Specifically, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits strong anti-proliferative activity against melanoma cells, with an IC50 value indicating effective inhibition at low concentrations. For instance, a related study reported an IC50 value of 0.58μM0.58\mu M for another pyrazole derivative against A2058 melanoma cells, suggesting that similar compounds may share this potent activity .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets involved in cell signaling pathways. For example, studies on structural analogs have shown that they can inhibit key signaling molecules such as ERK and AKT, which are crucial for cell survival and proliferation .

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions quantitatively.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for drug development. Its potential applications include:

  • Cancer Therapy : Targeting tumor cells through antiproliferative mechanisms.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in disease progression.

Table 2: Potential Applications

ApplicationDescription
Cancer TherapyInhibition of tumor cell proliferation
Enzyme InhibitionTargeting specific enzymes linked to disease

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